

5-Bromo-2-(methylsulphonyl)pyrimidine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-(methylsulphonyl)pyrimidine
Cat. No.:	B182152

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-(methylsulphonyl)pyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical data for **5-Bromo-2-(methylsulphonyl)pyrimidine**, a key intermediate in pharmaceutical and agrochemical research.

Chemical Properties and Identifiers

5-Bromo-2-(methylsulphonyl)pyrimidine is a solid, crystalline compound.^[1] The presence of a bromine atom and an electron-withdrawing methylsulfonyl group on the pyrimidine ring makes it a versatile building block for various chemical transformations.^[2]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	38275-48-8
Molecular Formula	C ₅ H ₅ BrN ₂ O ₂ S
Molecular Weight	237.07 g/mol
InChI Key	MVIRMXABVKJKAR-UHFFFAOYSA-N
SMILES String	CS(=O)(=O)c1ncc(Br)cn1
MDL Number	MFCD00508247

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	130-133 °C	[1][3]
Boiling Point	393.7 ± 34.0 °C (Predicted)	[1][3]
Density	1.771 ± 0.06 g/cm ³ (Predicted)	[1][3]
pKa	-4.78 ± 0.22 (Predicted)	[1][3]
Appearance	White crystalline powder	[1]
Storage	Sealed in a dry, room temperature environment.	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-Bromo-2-(methylsulphonyl)pyrimidine**.

Table 3: Spectroscopic Data Summary

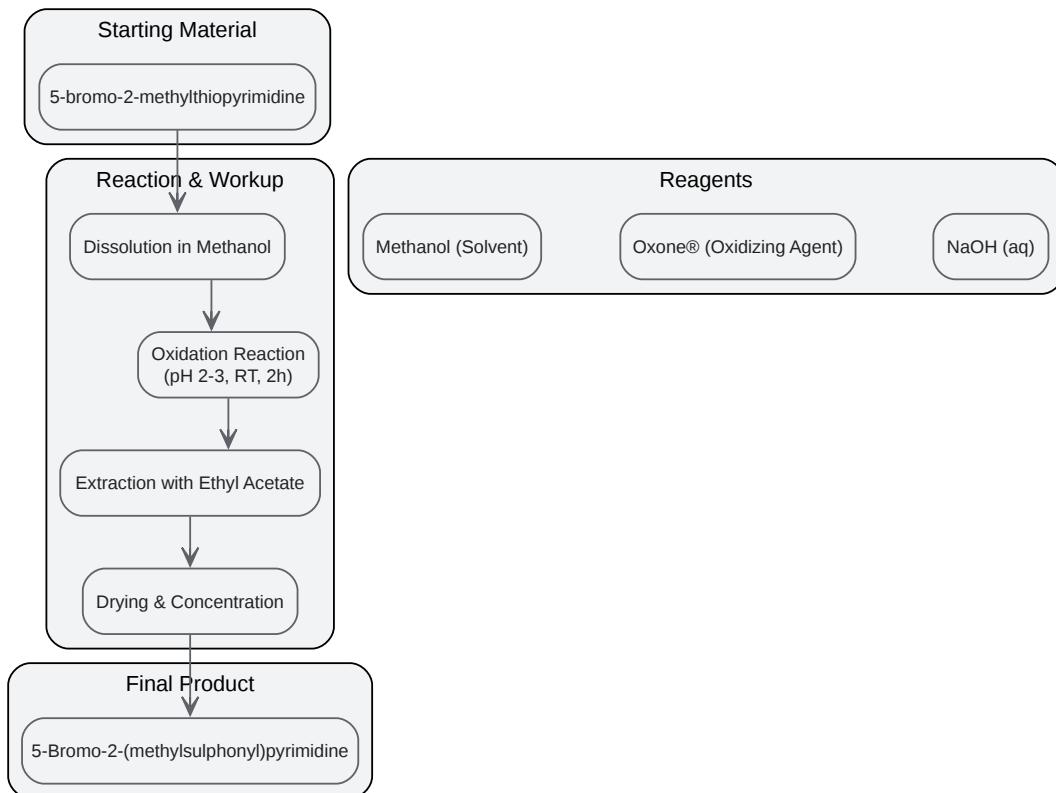
Technique	Data
¹ H-NMR (300 MHz, DMSO-d ₆)	δ 9.28 (s, 2H), 3.37 (s, 3H)[4]
Mass Spectrometry (ESI)	m/z [M + H] ⁺ 237 (⁷⁹ Br)[4]

Synthesis and Experimental Protocols

The primary synthesis route for **5-Bromo-2-(methylsulphonyl)pyrimidine** involves the oxidation of its thioether precursor, 5-bromo-2-methylthiopyrimidine.[[1](#)][[4](#)]

Experimental Protocol: Synthesis from 5-bromo-2-methylthiopyrimidine[[2](#)][[5](#)]

Materials:

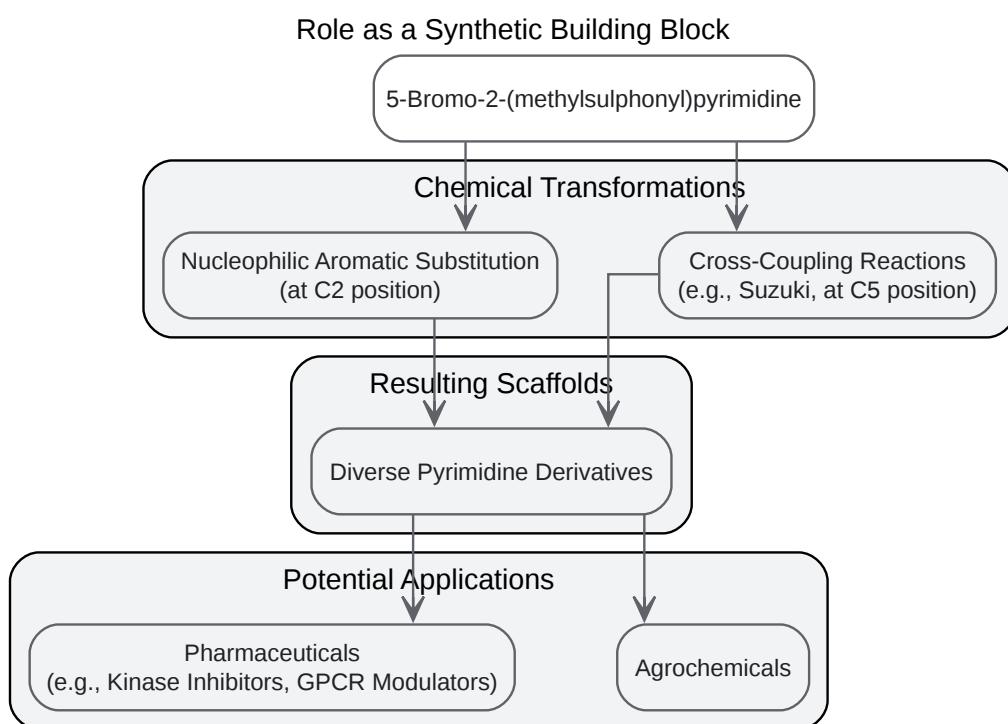

- 5-bromo-2-methylthiopyrimidine (10.0 g, 48.8 mmol)
- Methanol (195 mL)
- Oxone® (94.6 g, 154 mmol)
- 4N aqueous sodium hydroxide solution (40 mL, 160 mmol)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Water

Procedure:

- Dissolve 5-bromo-2-methylthiopyrimidine in methanol.
- In an alternating fashion, add batches of an aqueous solution of Oxone® and the 4N aqueous sodium hydroxide solution. During this addition, maintain the reaction temperature and a pH between 2 and 3.

- After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
- Upon completion, dilute the mixture with water (500 mL) and extract with ethyl acetate (2 x 500 mL).
- Adjust the aqueous layer to pH 7 and perform another extraction with ethyl acetate.
- Combine all organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
- This process yields the target product, 5-bromo-2-(methylsulfonyl)pyrimidine, which can often be used in subsequent reactions without further purification.[\[1\]](#)[\[4\]](#)

Synthesis Workflow for 5-Bromo-2-(methylsulphonyl)pyrimidine


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-2-(methylsulphonyl)pyrimidine**.

Reactivity and Applications in Drug Discovery

The pyrimidine scaffold is a prominent feature in numerous biologically active compounds, including approved drugs.[5][6] Derivatives of pyrimidine are known to exhibit a wide range of activities, such as anticancer, antiviral, and antimicrobial effects.[5][6][7]

5-Bromo-2-(methylsulphonyl)pyrimidine serves as a valuable intermediate in the synthesis of more complex molecules.[8][9] The methylsulfonyl group at the 2-position and the bromine at the 5-position are key functional groups that can be readily displaced or participate in cross-coupling reactions, respectively. This dual reactivity allows for the strategic introduction of various substituents to build molecular diversity. For instance, it has been used in the synthesis of potent dual endothelin receptor antagonists.[9]

[Click to download full resolution via product page](#)

Caption: Logical relationship of **5-Bromo-2-(methylsulphonyl)pyrimidine** in synthesis.

Safety Information

5-Bromo-2-(methylsulphonyl)pyrimidine is classified with the GHS07 pictogram, indicating it can be harmful if swallowed and causes eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Table 4: Hazard and Precautionary Statements

Code	Statement
H302	Harmful if swallowed
H319	Causes serious eye irritation
P264	Wash hands thoroughly after handling.
P270	Do not eat, drink or smoke when using this product.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE CAS#: 38275-48-8
[m.chemicalbook.com]

- 2. 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine | 79091-24-0 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 5-BROMO-2-METHANESULFONYL-PYRIMIDINE | 38275-48-8 [chemicalbook.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising Antidiabetic and Antimicrobial Agents Based on Fused Pyrimidine Derivatives: Molecular Modeling and Biological Evaluation with Histopathological Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [5-Bromo-2-(methylsulphonyl)pyrimidine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182152#5-bromo-2-methylsulphonyl-pyrimidine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com